(3-((4-fluorophenoxy)methyl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Description
Propriétés
IUPAC Name |
[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c1-25-20(10-19(24-25)15-2-4-16(22)5-3-15)21(27)26-11-14(12-26)13-28-18-8-6-17(23)7-9-18/h2-10,14H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFHRHNYUNENIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CC(C3)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of an azetidine ring and a pyrazole moiety, both of which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 336.35 g/mol.
Key Structural Features:
- Azetidine Ring: Contributes to the compound's stability and potential interactions with biological targets.
- Pyrazole Moiety: Known for its role in various pharmacological activities, including anti-inflammatory and analgesic effects.
- Fluorinated Phenyl Groups: Enhance lipophilicity and may influence the compound's bioavailability.
Antitumor Activity
Recent studies indicate that compounds containing pyrazole derivatives exhibit significant antitumor properties. For instance, a study by Tewari et al. (2014) reported that certain pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting that the target compound may also possess similar antitumor activity.
| Study | Cell Lines Tested | IC50 Values |
|---|---|---|
| Tewari et al. (2014) | A549, HeLa, MCF-7 | 10-20 µM |
Anti-inflammatory Effects
The pyrazole structure is associated with anti-inflammatory properties. Molecular docking studies have shown that derivatives can inhibit key inflammatory pathways. For example, Brullo et al. (2012) synthesized compounds that inhibited chemotaxis in inflammatory models.
| Compound | Inhibition (%) | Target |
|---|---|---|
| N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole | 70% | IL8-induced chemotaxis |
Antioxidant Properties
Research indicates that the compound may exhibit antioxidant activity. Molecular electrostatic potential (MEP) analysis suggests that specific functional groups within the structure can act as electron donors, neutralizing free radicals.
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:
- Enzyme Inhibition: Interaction with cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Cell Cycle Arrest: Induction of apoptosis in cancer cells through modulation of signaling pathways.
Case Studies
Case Study 1: Anticancer Activity
In a controlled study involving xenograft models, the compound was administered to mice bearing tumor cells. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Case Study 2: Inflammation Model
In a rat model of induced paw edema, administration of the compound resulted in a marked decrease in swelling compared to untreated controls, confirming its anti-inflammatory efficacy.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The synthesis typically involves multi-step reactions, including acylation and nucleophilic substitution. For example, chlorination of a pyrazolone intermediate followed by coupling with an azetidine derivative under anhydrous conditions (e.g., using thionyl chloride or PCl₃) is a common approach . Optimization includes controlling temperature (e.g., 0–5°C for chlorination) and using catalysts like triethylamine to reduce impurities. GC-MS and ¹H/¹³C NMR are critical for tracking side products, such as unreacted intermediates or over-chlorinated derivatives .
Q. Which analytical techniques are most reliable for confirming the compound’s structural identity?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angles between azetidine and pyrazole rings) .
- NMR spectroscopy : ¹H NMR identifies methyl groups (δ 1.5–2.0 ppm) and fluorophenyl protons (δ 7.0–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
- High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., C₂₂H₂₀F₂N₂O₂) .
Q. How can researchers assess purity, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity ≥95% is standard for in vitro assays.
- GC-MS : Detect volatile impurities (e.g., residual solvents) with limits ≤0.1% .
- Elemental analysis : Carbon/nitrogen ratios should deviate ≤0.4% from theoretical values .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution (MIC assays) against S. aureus and E. coli .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphatases (e.g., IC₅₀ determination) .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed, and what mechanistic insights guide optimization?
- Methodological Answer : Low yields often stem from steric hindrance between the azetidine and pyrazole moieties. Strategies include:
- Solvent optimization : Switch from THF to DMF to enhance solubility .
- Catalyst screening : Test Pd(OAc)₂ for Suzuki-Miyaura coupling or CuI for Ullmann reactions .
- Reaction monitoring : Use in-situ IR to track carbonyl intermediate formation .
Q. How should contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardize assay conditions : Control pH, temperature, and cell passage number.
- Check compound stability : Perform LC-MS post-assay to confirm integrity (e.g., hydrolysis of the methanone group) .
- Validate targets : Use CRISPR knockouts or siRNA silencing to confirm specificity .
Q. What methodologies are used to evaluate environmental persistence and biodegradation pathways?
- Methodological Answer :
- OECD 301B test : Aerobic biodegradation in activated sludge .
- LC-MS/MS : Quantify degradation products (e.g., fluorophenol derivatives) in soil/water matrices .
- QSAR modeling : Predict bioaccumulation potential using logP and molecular weight .
Q. How can computational modeling predict binding modes to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or MAPK) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with azetidine nitrogen) .
Q. What crystallographic techniques reveal intermolecular interactions influencing stability?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify C–H···F and π-π interactions using CrystalExplorer .
- Thermal ellipsoids : Assess disorder in the 4-fluorophenoxy group via anisotropic refinement .
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphs .
Q. How can mechanistic studies differentiate between on-target and off-target effects in vivo?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
